molecular formula C9H10BrNO B8206634 2-(3-Bromophenyl)propanamide

2-(3-Bromophenyl)propanamide

Cat. No.: B8206634
M. Wt: 228.09 g/mol
InChI Key: DSRANMKISMPZSX-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)propanamide is an organic compound with the molecular formula C9H10BrNO It belongs to the class of amides and features a bromine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)propanamide typically involves the bromination of phenylpropanamide. One common method is the reaction of 3-bromobenzoyl chloride with propanamide in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Substitution: Formation of various substituted phenylpropanamides.

    Reduction: Formation of 2-(3-bromophenyl)propanamine.

    Oxidation: Formation of brominated quinones or other oxidized products.

Scientific Research Applications

2-(3-Bromophenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as an enzyme inhibitor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)propanamide involves its interaction with specific molecular targets. It is believed to act as an inhibitor of various enzymes by binding to their active sites and preventing their normal function. This inhibition can disrupt physiological processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    3-(4-Bromophenyl)propanamide: Similar structure but with the bromine atom at the para position.

    2-(2-Bromophenyl)propanamide: Bromine atom at the ortho position.

    Propanamide: Lacks the bromine substitution.

Uniqueness: 2-(3-Bromophenyl)propanamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-(3-bromophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRANMKISMPZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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